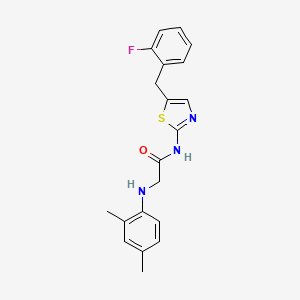

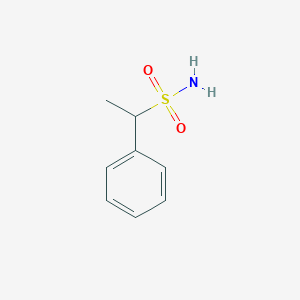

![molecular formula C18H16F2N2O3S2 B2874760 4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide CAS No. 922468-78-8](/img/structure/B2874760.png)

4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives has been studied . The crystalline nature of these compounds affects their morphology and device performances .Chemical Reactions Analysis

Benzo[d]thiazole derivatives have been used as potential visible-light organophotocatalysts . They have also been used in the synthesis of semiconductors for plastic electronics .Physical And Chemical Properties Analysis

Benzo[d]thiazole derivatives are known to be electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Synthetic Methodologies and Reaction Mechanisms

Research has focused on developing novel synthetic methodologies involving sulfonamide compounds. For instance, the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions has been explored, highlighting the utility of sulfonamides in constructing complex molecular architectures (Greig, Tozer, & Wright, 2001). Additionally, the use of fluorinated sulfinate salts in fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides demonstrates the potential of sulfonamides in facilitating novel transformation processes (He, Tan, Ni, & Hu, 2015).

Material Science Applications

Sulfonamide derivatives have also been investigated for their potential applications in material science. For instance, polysulfones functionalized with benzoyl(difluoromethylenephosphonic acid) side chains have been studied for their use as proton-conducting fuel-cell membranes. This research highlights the versatility of sulfonamide compounds in enhancing the functional properties of polymeric materials for energy applications (Lafitte & Jannasch, 2007).

Medicinal Chemistry and Biological Screening

Antibacterial and Antifungal Agents

Sulfonamide compounds have been synthesized and evaluated for their antibacterial and antifungal activities. For example, benzothiazole-piperazinesulfonamide conjugates have demonstrated significant activity against a range of pathogenic bacterial strains and Candida albicans, showcasing the potential of sulfonamide derivatives as antimicrobial agents (Rao et al., 2019).

Anticonvulsant Agents

Additionally, azoles incorporating a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant activities. This research highlights the potential of sulfonamide derivatives in contributing to the development of new therapeutic agents for the treatment of epilepsy (Farag et al., 2012).

Anticancer Research

The investigation of biphenylsulfonamides with inhibitory action towards carbonic anhydrase IX and their cytotoxic activity against various cancer cell lines emphasizes the role of sulfonamide derivatives in anticancer research. These compounds have shown inhibition of growth in colon, lung, and breast cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Morsy et al., 2009).

Eigenschaften

IUPAC Name |

4-benzylsulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O3S2/c19-13-9-14(20)17-15(10-13)26-18(22-17)21-16(23)7-4-8-27(24,25)11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMACANOOYOZTMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

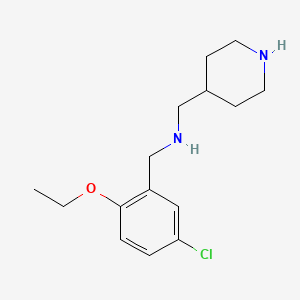

![N-[4-(methylthio)benzyl]pyridin-2-amine](/img/structure/B2874679.png)

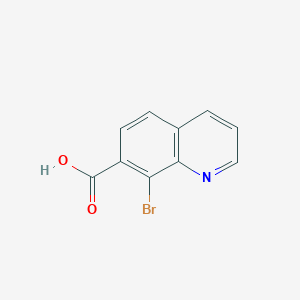

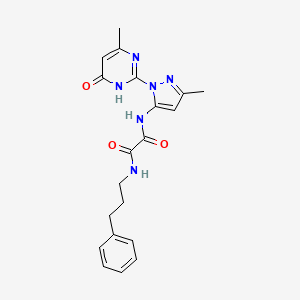

![5,6-dimethyl-2-(((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874683.png)

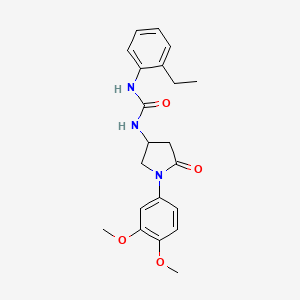

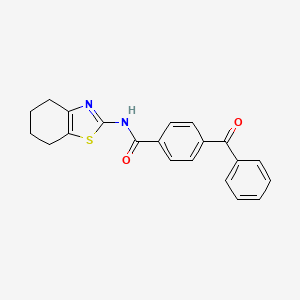

![7-(Furan-2-yl)-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2874684.png)

![Ethyl 6-methyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-quinolinecarboxylate](/img/structure/B2874685.png)

![6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2874688.png)

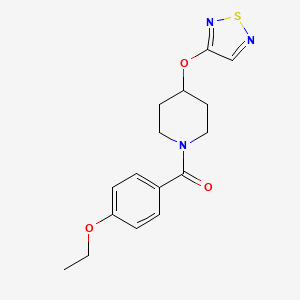

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2874694.png)